molecular formula C17H14N2OS B14437878 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-31-5

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B14437878
CAS No.: 76099-31-5
M. Wt: 294.4 g/mol
InChI Key: AMYOXDWJQOVPDQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a benzimidazole derivative with an epoxide and a thiol can lead to the formation of the desired compound. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfur atom can also facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, potentially modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the presence of the epithio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .

Properties

CAS No.

76099-31-5

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

1-phenyl-14-oxa-15-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2

InChI Key

AMYOXDWJQOVPDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(S2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Origin of Product

United States

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